molecular formula C7H6ClNO4S B2570465 2-Methyl-6-nitrobenzene-1-sulfonyl chloride CAS No. 56202-22-3

2-Methyl-6-nitrobenzene-1-sulfonyl chloride

Cat. No. B2570465
CAS RN: 56202-22-3
M. Wt: 235.64
InChI Key: BLIRLAVMSGHPBY-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In a similar fashion using route 39 general procedure 96, 2-methyl-6-nitro-benzenesulfonic acid 451 (7.2 g crude), SOCl2 (16 ml) and DMF (0.35 ml) at 90° C. for 3 h gave the title compound (3.5 g) which was used in the next step without further purification. The structure was confirmed by 1H NMR.
Name
2-methyl-6-nitro-benzenesulfonic acid
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.35 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[S:11]([OH:14])(=O)=[O:12].O=S(Cl)[Cl:17]>CN(C=O)C>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[S:11]([Cl:17])(=[O:14])=[O:12]

Inputs

Step One
Name
2-methyl-6-nitro-benzenesulfonic acid
Quantity
7.2 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)O
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
Quantity
0.35 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 90° C.
CUSTOM
Type
CUSTOM
Details
for 3 h
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.